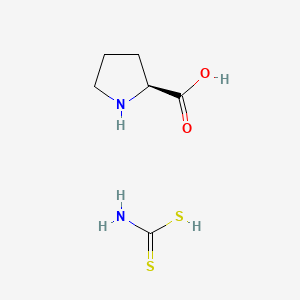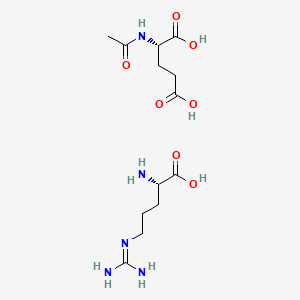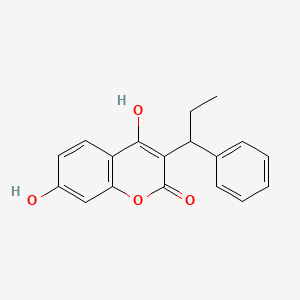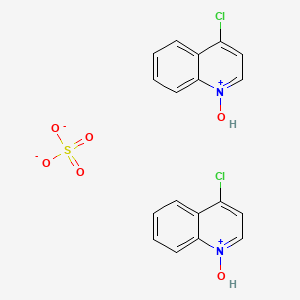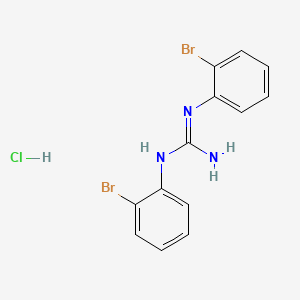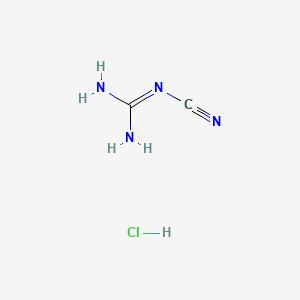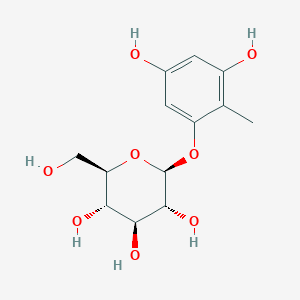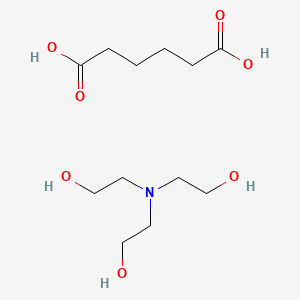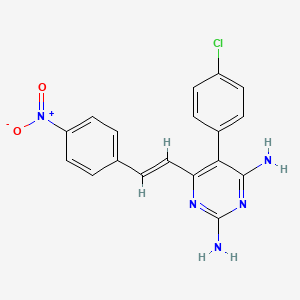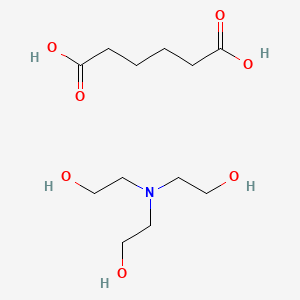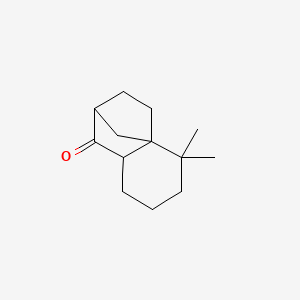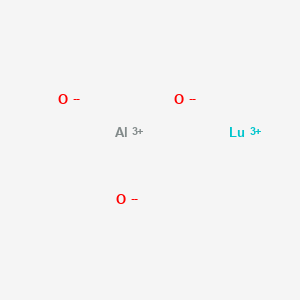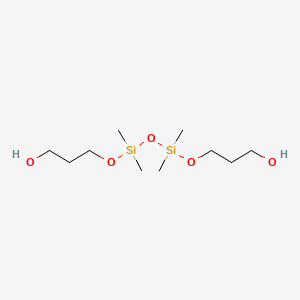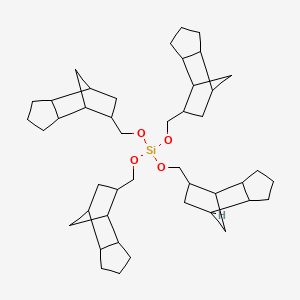
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate is a complex organosilicon compound It is characterized by its unique structure, which includes four octahydro-4,7-methano-1H-inden-5-yl)methyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate typically involves the reaction of octahydro-4,7-methano-1H-inden-5-yl)methyl chloride with a silicon-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one or more of the octahydro-4,7-methano-1H-inden-5-yl)methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicate esters, while reduction could produce silane derivatives.
Scientific Research Applications
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate involves its interaction with various molecular targets. The silicon atom can form bonds with different functional groups, facilitating various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
- Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate
- Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate
- 4,7-Methano-1H-indene, octahydro-
Comparison: this compound is unique due to its four octahydro-4,7-methano-1H-inden-5-yl)methyl groups attached to a central silicon atom This structure imparts specific chemical properties that differentiate it from similar compounds
Properties
CAS No. |
94109-35-0 |
|---|---|
Molecular Formula |
C44H68O4Si |
Molecular Weight |
689.1 g/mol |
IUPAC Name |
tetrakis(8-tricyclo[5.2.1.02,6]decanylmethyl) silicate |
InChI |
InChI=1S/C44H68O4Si/c1-5-33-25-13-29(41(17-25)37(33)9-1)21-45-49(46-22-30-14-26-18-42(30)38-10-2-6-34(26)38,47-23-31-15-27-19-43(31)39-11-3-7-35(27)39)48-24-32-16-28-20-44(32)40-12-4-8-36(28)40/h25-44H,1-24H2 |
InChI Key |
BOAGMIXXWHDYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3CO[Si](OCC4CC5CC4C6C5CCC6)(OCC7CC8CC7C9C8CCC9)OCC1CC2CC1C1C2CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


